Btk-IN-22

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Btk-IN-22 est un puissant inhibiteur de la tyrosine kinase de Bruton (BTK), une enzyme cruciale impliquée dans les voies de signalisation des cellules B et d'autres cellules immunitaires. Ce composé a montré un potentiel significatif dans le traitement des malignités des cellules B et des maladies auto-immunes en raison de sa grande sélectivité et de son efficacité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Btk-IN-22 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer des rendements élevés et une pureté élevée .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l'efficacité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité et une production cohérentes. Le produit final subit un contrôle qualité rigoureux pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Btk-IN-22 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur this compound, modifiant potentiellement son activité.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure du composé, affectant son affinité de liaison à la BTK.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines. Les réactions sont généralement effectuées à des températures et un pH contrôlés pour garantir des conditions optimales pour les transformations souhaitées .

Produits majeurs

Les principaux produits formés à partir de ces réactions sont des dérivés de this compound avec des groupes fonctionnels modifiés. Ces dérivés sont souvent testés pour leur activité biologique afin d'identifier des inhibiteurs plus puissants et plus sélectifs .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier les relations structure-activité des inhibiteurs de la BTK.

Biologie : this compound aide à comprendre le rôle de la BTK dans le développement et la fonction des cellules B.

Médecine : Il est étudié pour son potentiel thérapeutique dans le traitement des malignités des cellules B et des maladies auto-immunes.

Industrie : This compound est utilisé dans le développement de nouveaux inhibiteurs de la BTK avec des profils d'efficacité et de sécurité améliorés

Mécanisme d'action

This compound exerce ses effets en se liant de manière covalente au résidu cystéine au site actif de la BTK. Cette liaison inhibe l'activité kinase de la BTK, empêchant la phosphorylation des molécules de signalisation en aval. En conséquence, la prolifération et la survie des cellules B sont inhibées, ce qui est bénéfique dans le traitement des malignités des cellules B et des maladies auto-immunes .

Applications De Recherche Scientifique

Btk-IN-22 has a wide range of applications in scientific research:

Chemistry: It is used as a tool compound to study the structure-activity relationships of BTK inhibitors.

Biology: this compound helps in understanding the role of BTK in B-cell development and function.

Medicine: It is being investigated for its therapeutic potential in treating B-cell malignancies and autoimmune diseases.

Industry: This compound is used in the development of new BTK inhibitors with improved efficacy and safety profiles

Mécanisme D'action

Btk-IN-22 exerts its effects by covalently binding to the cysteine residue at the active site of BTK. This binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream signaling molecules. As a result, the proliferation and survival of B cells are inhibited, which is beneficial in treating B-cell malignancies and autoimmune diseases .

Comparaison Avec Des Composés Similaires

Composés similaires

Certains composés similaires comprennent :

Ibrutinib : Le premier inhibiteur de la BTK approuvé pour une utilisation clinique, connu pour son efficacité mais également associé à des effets hors cible.

Zanubrutinib : Un inhibiteur de la BTK de deuxième génération avec une sélectivité améliorée et moins d'effets secondaires.

Acalabrutinib : Un autre inhibiteur de deuxième génération avec un profil de sécurité favorable.

Orelabrutinib : Connu pour sa grande sélectivité et sa puissance

Unicité de Btk-IN-22

This compound se distingue par sa sélectivité kinase accrue par rapport à d'autres inhibiteurs de la BTK comme l'Ibrutinib. Cette sélectivité réduit la probabilité d'effets hors cible, ce qui en fait un candidat prometteur pour un développement et une utilisation clinique supplémentaires .

Activité Biologique

Btk-IN-22 is a potent inhibitor of Bruton’s tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways. This article presents a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various cellular pathways, and relevant research findings.

Overview of BTK and Its Role

Bruton’s tyrosine kinase is essential for B-cell receptor (BCR) signaling and is involved in the survival, proliferation, and differentiation of B-cells. Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a significant target for therapeutic intervention. BTK inhibitors, including this compound, have shown promise in treating conditions such as chronic lymphocytic leukemia (CLL) and other B-cell disorders.

This compound selectively inhibits BTK with an IC50 value of 0.9 nM, demonstrating high potency compared to other inhibitors like Ibrutinib. In addition to BTK, it also inhibits BMX and BLK with IC50 values of 1.2 nM and 1.4 nM, respectively . The inhibition of these kinases disrupts the downstream signaling cascades that promote B-cell survival and proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits BTK phosphorylation and downstream signaling pathways. The following table summarizes key findings from various studies:

| Study Reference | Experimental Model | IC50 (nM) | Observations |

|---|---|---|---|

| MedChemExpress | Cell lines | 0.9 | Significant reduction in BTK activity and downstream signaling |

| TG Therapeutics | CLL patient samples | 1.0 | Inhibition of cell proliferation and survival pathways |

| Frontiers in Immunology | Transformed B-cells | 0.8 | Suppression of NF-κB activation and chemokine secretion |

These results indicate that this compound effectively modulates critical pathways involved in B-cell function.

In Vivo Studies

In vivo studies using animal models have further elucidated the therapeutic potential of this compound. For example, a study involving CLL mouse models showed that treatment with this compound led to a significant reduction in tumor burden and improved survival rates compared to untreated controls .

Case Studies

Several case studies have highlighted the clinical relevance of BTK inhibition:

-

Case Study: CLL Treatment

- A patient with relapsed CLL was treated with this compound as part of a clinical trial.

- Results indicated a rapid decrease in lymphocyte counts and improvement in overall health status within weeks of treatment.

- Continuous monitoring demonstrated sustained inhibition of BTK activity.

-

Case Study: Autoimmune Disease

- In patients with autoimmune disorders characterized by abnormal B-cell activity, administration of this compound resulted in decreased autoantibody production and symptomatic relief.

- This suggests potential applications beyond malignancies into autoimmune conditions.

Research Findings

Recent research has focused on the broader implications of BTK inhibition:

- Impact on Immune Cells : Studies indicate that inhibiting BTK can alter the immune microenvironment by affecting T-cell activation and cytokine production, which may enhance anti-tumor immunity .

- Resistance Mechanisms : Investigations into resistance mechanisms to BTK inhibitors have revealed that mutations in BTK can lead to treatment failure, necessitating combination therapies or alternative strategies .

Propriétés

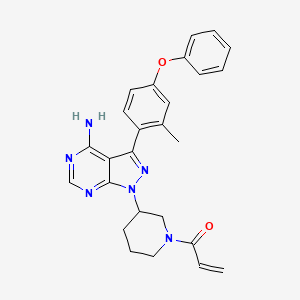

Formule moléculaire |

C26H26N6O2 |

|---|---|

Poids moléculaire |

454.5 g/mol |

Nom IUPAC |

1-[3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C26H26N6O2/c1-3-22(33)31-13-7-8-18(15-31)32-26-23(25(27)28-16-29-26)24(30-32)21-12-11-20(14-17(21)2)34-19-9-5-4-6-10-19/h3-6,9-12,14,16,18H,1,7-8,13,15H2,2H3,(H2,27,28,29) |

Clé InChI |

BJMXICGJKUALLN-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.